

Application of 3-Hydrazinylpyridazine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: **3-Hydrazinylpyridazine hydrochloride**

Cat. No.: **B045924**

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Introduction

3-Hydrazinylpyridazine hydrochloride is a versatile heterocyclic building block in medicinal chemistry, serving as a key precursor for the synthesis of a wide array of biologically active pyridazine and pyridazinone derivatives. The inherent physicochemical properties of the pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, make it a privileged structure in drug discovery. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects. This document provides detailed application notes and experimental protocols for the utilization of **3-hydrazinylpyridazine hydrochloride** in the synthesis and evaluation of novel therapeutic agents.

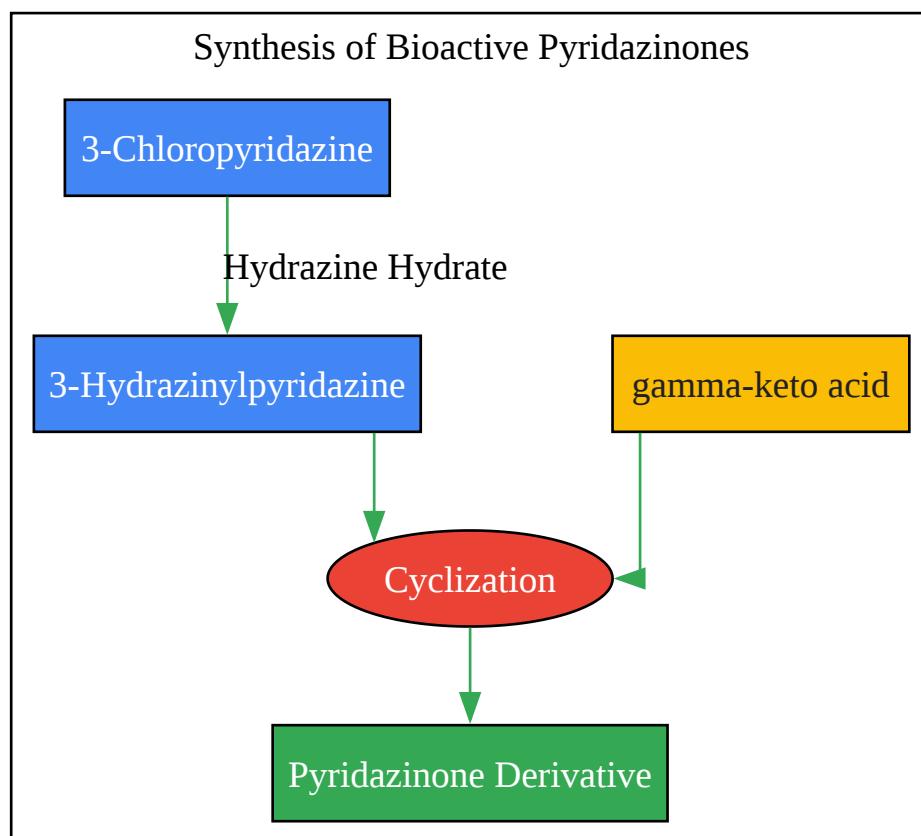
Synthetic Applications

3-Hydrazinylpyridazine hydrochloride is a valuable starting material for the synthesis of various heterocyclic systems. The hydrazine moiety is highly reactive and can participate in a variety of condensation and cyclization reactions to form fused and substituted pyridazine analogs. A common synthetic strategy involves the initial conversion of 3-hydrazinylpyridazine

to a more stable or reactive intermediate, which is then elaborated to the final bioactive molecule.

General Synthetic Scheme for Pyridazinone Derivatives

A prevalent application of 3-hydrazinylpyridazine is in the synthesis of pyridazinone derivatives. This often involves the reaction of a related precursor, 3-chloropyridazine, with hydrazine hydrate to form the 3-hydrazinylpyridazine intermediate, which can then be cyclized.



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A generalized synthetic workflow for pyridazinone derivatives.

Biological Activities and Quantitative Data

Derivatives of 3-hydrazinylpyridazine have shown significant potential in various therapeutic areas. The following tables summarize the quantitative data for the biological activities of representative pyridazine and pyridazinone compounds.

Anticancer Activity: Kinase Inhibition

Many pyridazine derivatives exhibit anticancer properties by targeting key signaling pathways involved in tumor growth and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met) are two prominent tyrosine kinase targets.

Table 1: VEGFR-2 and c-Met Inhibitory Activity of Pyridazine Derivatives

Compound ID	Target Kinase	IC50 (nM)	Cell Line	Cytotoxicity IC50 (μM)	Reference
1	VEGFR-2	0.12	HepG2	4.25	[1]
2	VEGFR-2	0.13	HepG2	4.34	[1]
3	VEGFR-2	60.83	HCT-116	9.3	[2]
4	c-Met	4.27	HepG-2	3.42	[3]
5	c-Met	7.95	HepG-2	3.56	[3]
6	c-Met	23	-	-	[4]

Antimicrobial Activity

Pyridazinone derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.

Table 2: Antimicrobial Activity of Pyridazinone Derivatives

Compound ID	Microorganism	MIC (µg/mL)	Reference
7	Staphylococcus aureus (MRSA)	16	[5]
8	Candida albicans	16	[5]
9	Escherichia coli	0.892 - 3.744	[6]
10	Pseudomonas aeruginosa	0.892 - 3.744	[6]

Experimental Protocols

Synthesis Protocol: Preparation of a 3-Hydrazinyl-6-phenylpyridazine Derivative[7]

This protocol outlines a representative synthesis of a 3-hydrazinylpyridazine derivative starting from a 3-chloropyridazine precursor.

Step 1: Synthesis of 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine

- A mixture of 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one (0.01 mol) and phosphorus oxychloride (10 mL) is refluxed for 4 hours.
- The reaction mixture is cooled and then carefully poured onto crushed ice.
- The solution is neutralized with a 4% sodium hydroxide solution.
- The resulting precipitate is collected by filtration, washed with water, and recrystallized from benzene.

Step 2: Synthesis of 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine

- A mixture of the 3-chloropyridazine derivative from Step 1 (0.01 mol) and hydrazine hydrate (99%, 0.01 mol) in dioxane (20 mL) is heated under reflux for 6 hours.
- The solid that forms upon cooling is collected by filtration and recrystallized from ethanol to yield the final product.

Biological Assay Protocols

This protocol describes a luminescence-based assay to determine the *in vitro* inhibitory activity of synthesized compounds against tyrosine kinases.

- **Reagent Preparation:** Prepare a 1x kinase buffer and a master mix containing the kinase and substrate. Prepare serial dilutions of the test compounds in DMSO.
- **Kinase Reaction:** In a 96-well plate, add the master mix, followed by the test compound dilutions. Initiate the reaction by adding ATP.
- **Incubation:** Incubate the plate at 30°C for 60 minutes.
- **Detection:** Stop the kinase reaction and measure the amount of ATP remaining using a luminescence-based kit (e.g., ADP-Glo™). The luminescent signal is inversely proportional to the kinase activity.
- **Data Analysis:** Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

- **Cell Seeding:** Seed cancer cells (e.g., HepG2, HCT-116) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of the synthesized pyridazine derivatives and incubate for 48-72 hours.
- **MTT Addition:** Remove the medium and add 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.

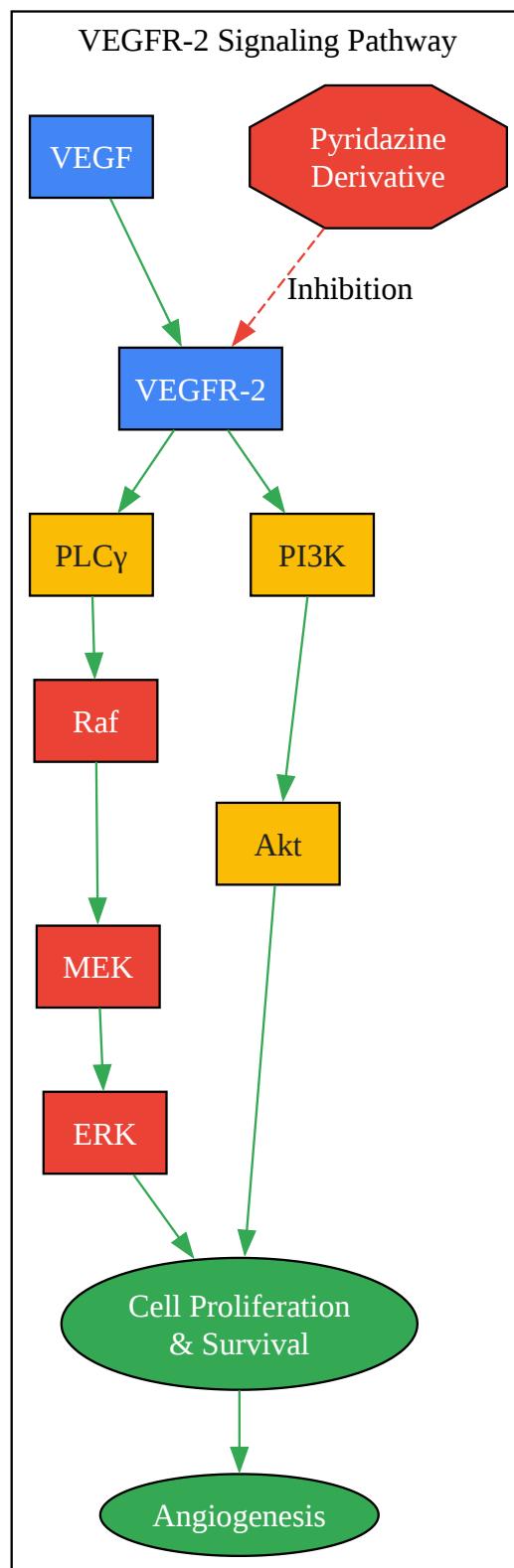
- Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

- Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., *S. aureus*, *E. coli*) in a suitable broth.
- Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.
- Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plates at 37°C for 16-20 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

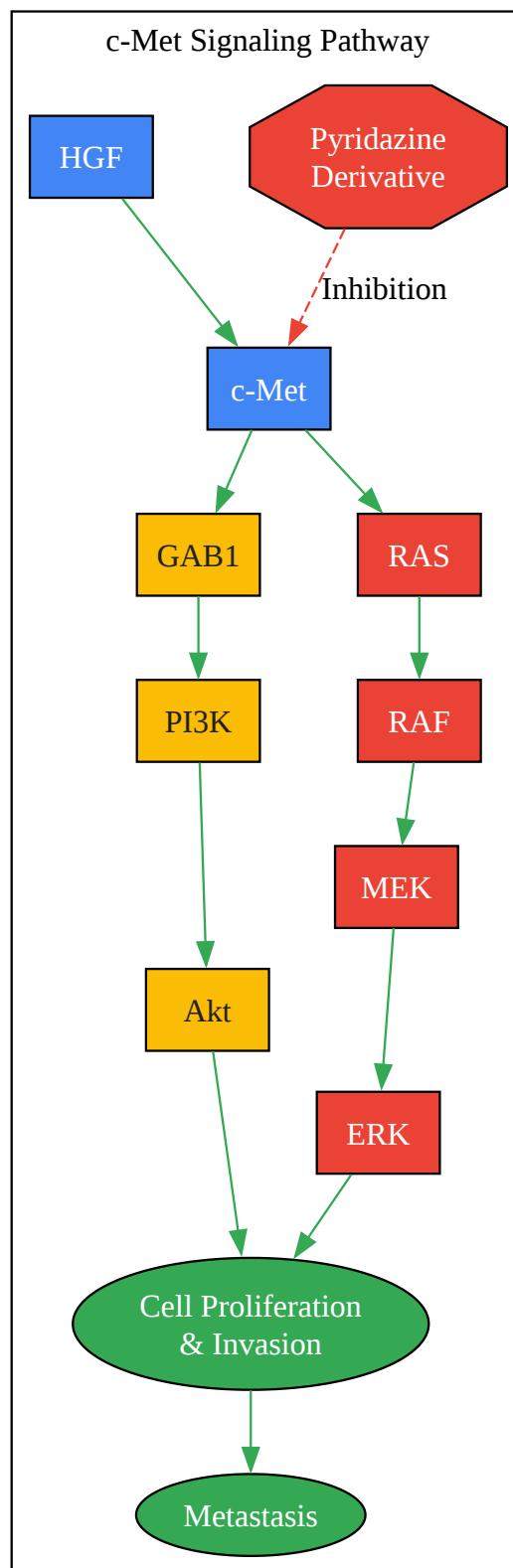
Signaling Pathways

Derivatives of 3-hydrazinylpyridazine often exert their anticancer effects by inhibiting key signaling pathways. The diagrams below illustrate the VEGFR-2 and c-Met signaling cascades, which are critical for tumor angiogenesis and metastasis.



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Simplified VEGFR-2 signaling cascade and its inhibition.



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Overview of the c-Met signaling pathway and its inhibition.

Conclusion

3-Hydrazinylpyridazine hydrochloride is a cornerstone synthetic intermediate for the development of novel pyridazine-based therapeutic agents. The diverse pharmacological activities exhibited by its derivatives, particularly in the fields of oncology and infectious diseases, underscore the importance of this scaffold in medicinal chemistry. The protocols and data presented herein provide a valuable resource for researchers engaged in the design, synthesis, and evaluation of new drug candidates derived from this versatile building block.

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